![molecular formula C15H17NO2S B1407499 (1R,5R)-9-Tosyl-9-azabicyclo[3.3.1]nona-2,6-diene CAS No. 35985-98-9](/img/structure/B1407499.png)
(1R,5R)-9-Tosyl-9-azabicyclo[3.3.1]nona-2,6-diene
Vue d'ensemble
Description
(1R,5R)-9-Tosyl-9-azabicyclo[331]nona-2,6-diene is a bicyclic compound featuring a tosyl group and an azabicyclo structure
Mécanisme D'action
Target of Action
The primary targets of (1R,5R)-9-Tosyl-9-azabicyclo[33Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
The exact mode of action of (1R,5R)-9-Tosyl-9-azabicyclo[33It’s known that similar compounds can undergo various chemical reactions, such as allylic bromination . These reactions can lead to changes in the compound’s structure, potentially altering its interaction with its targets.
Biochemical Pathways
The specific biochemical pathways affected by (1R,5R)-9-Tosyl-9-azabicyclo[33Similar compounds have been shown to participate in various chemical reactions, suggesting that they may influence a range of biochemical pathways .
Pharmacokinetics
For instance, its bicyclic structure could potentially influence its absorption and distribution within the body .
Result of Action
The molecular and cellular effects of (1R,5R)-9-Tosyl-9-azabicyclo[33Similar compounds have been shown to undergo various chemical reactions, which could potentially lead to a range of molecular and cellular effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (1R,5R)-9-Tosyl-9-azabicyclo[3.3.1]nona-2,6-diene. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .
Méthodes De Préparation
The synthesis of (1R,5R)-9-Tosyl-9-azabicyclo[3.3.1]nona-2,6-diene typically involves the use of specific reagents and conditions to achieve the desired bicyclic structure. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 1,3-diynes with dimethyl disulfide or dibutyl diselenide in the presence of iodine and iron(III) chloride in dry dichloromethane at 40°C can yield the desired bicyclic compound . Industrial production methods may involve scaling up these reactions and optimizing conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
(1R,5R)-9-Tosyl-9-azabicyclo[3.3.1]nona-2,6-diene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The tosyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
(1R,5R)-9-Tosyl-9-azabicyclo[3.3.1]nona-2,6-diene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex bicyclic structures.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Comparaison Avec Des Composés Similaires
(1R,5R)-9-Tosyl-9-azabicyclo[3.3.1]nona-2,6-diene can be compared with other similar compounds, such as:
Azabicyclo[3.3.1]nonane derivatives: These compounds share a similar bicyclic structure but may have different substituents, leading to variations in chemical properties and applications.
Tosylated compounds: Compounds with a tosyl group often exhibit similar reactivity in substitution reactions, but the presence of the bicyclic structure in this compound adds a unique dimension to its reactivity and applications.
Propriétés
IUPAC Name |
(1R,5R)-9-(4-methylphenyl)sulfonyl-9-azabicyclo[3.3.1]nona-2,6-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-12-8-10-15(11-9-12)19(17,18)16-13-4-2-5-14(16)7-3-6-13/h2-4,7-11,13-14H,5-6H2,1H3/t13-,14+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJGDBZDLANAJKW-UONOGXRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3CC=CC2CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2[C@@H]3CC=C[C@H]2CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


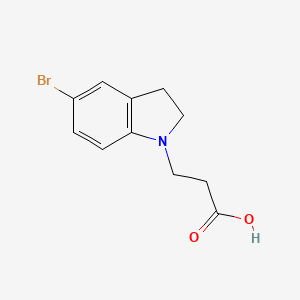
![[3-(Trifluoromethyl)-1H-1,2,4-triazol-1-yl]acetic acid](/img/structure/B1407420.png)

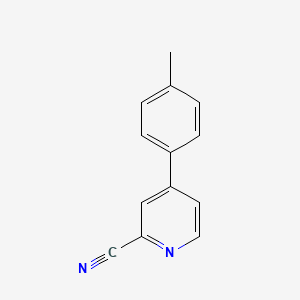
amine](/img/structure/B1407427.png)
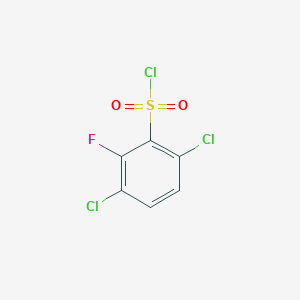

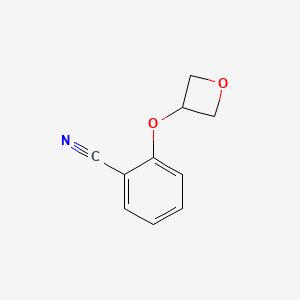
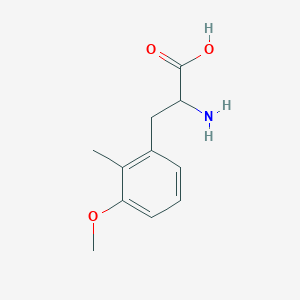
![[1,2,3]Triazolo[1,5-a]pyridine-5-carbaldehyde](/img/structure/B1407433.png)
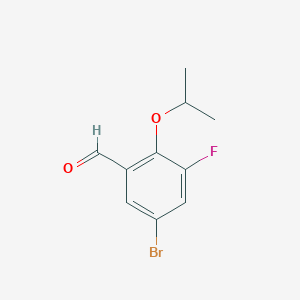
![7-fluorobenzo[b]thiophen-3(2H)-one](/img/structure/B1407436.png)
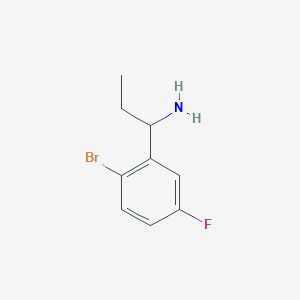
![6-Bromo-1-cyclopropyl-1H-benzo[d]imidazole](/img/structure/B1407439.png)
